5,6-Dihydroyangonin
Overview
Description
5,6-Dihydroyangonin is a derivative of yangonin, a lactone isolated from the kava plant (Piper methysticum). This compound has been detected in various kava preparations and is known for its potential antibacterial and antifungal activities .
Mechanism of Action
Target of Action
5,6-Dihydroyangonin is a kavalactone, a class of lactones that are structurally characterized by a benzene ring and a pyranone moiety . It has been found to be a potent inhibitor of a panel of P450 isoforms (CYPs 1A2, 2C9, 2C19, 2E1, and 3A4) in cDNA-expressed human enzymes and cryopreserved human hepatocytes . These P450 isoforms are the primary targets of this compound and play a crucial role in drug metabolism and synthesis of cholesterol, steroids, and other lipids.
Mode of Action
The compound interacts with its targets, the P450 isoforms, by inhibiting their activity. This inhibition can lead to changes in the metabolism of other substances within the body, potentially altering their effects .
Biochemical Pathways
These could include the metabolism of drugs, steroids, and other lipids .
Pharmacokinetics
Given its inhibitory effect on p450 isoforms, it could potentially impact the metabolism and bioavailability of other substances within the body .
Result of Action
Its inhibition of p450 isoforms suggests it could alter the metabolism of various substances within the body, potentially affecting cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, factors such as diet, lifestyle, and exposure to other chemicals could potentially affect how the compound interacts with its targets and its overall effects . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydroyangonin typically involves the hydrogenation of yangonin. The reaction is carried out under mild conditions using a hydrogenation catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The reaction proceeds smoothly at room temperature and atmospheric pressure, yielding this compound as the primary product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of yangonin from kava root, followed by its hydrogenation using industrial hydrogenation reactors. The product is then purified using techniques such as recrystallization or chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydroyangonin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Further reduction can lead to the formation of fully saturated lactones.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO₂) as catalysts.
Substitution: Electrophilic substitution reactions typically use reagents such as bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated lactones.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5,6-Dihydroyangonin has diverse applications in scientific research, including:
Chemistry: Used as a model compound for studying the reactivity of kavalactones and their derivatives.
Industry: Utilized in the formulation of dietary supplements and herbal remedies derived from kava extracts.
Comparison with Similar Compounds
Similar Compounds
Yangonin: The parent compound from which 5,6-Dihydroyangonin is derived.
Methysticin: Another kavalactone with similar anxiolytic and sedative properties.
Dihydromethysticin: A hydrogenated derivative of methysticin with enhanced bioavailability and potency.
Uniqueness
This compound is unique due to its specific hydrogenation at the 5,6-positions, which imparts distinct chemical and biological properties. This modification enhances its stability and alters its interaction with molecular targets, making it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
4-methoxy-2-[(E)-2-(4-methoxyphenyl)ethenyl]-2,3-dihydropyran-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-17-12-6-3-11(4-7-12)5-8-13-9-14(18-2)10-15(16)19-13/h3-8,10,13H,9H2,1-2H3/b8-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXCIWVJOBQVFH-VMPITWQZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)OC(C1)C=CC2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=O)OC(C1)/C=C/C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601315610 | |
Record name | 5,6-Dihydroyangonin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601315610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3328-60-7 | |
Record name | 5,6-Dihydroyangonin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3328-60-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6-Dihydroyangonin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601315610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6-Dihydroyangonin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033015 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Kavalactones, found in the Piper methysticum plant, are a group of compounds with diverse chemical structures and potential biological activities. Research suggests that some kavalactones may possess anxiolytic, analgesic, and muscle relaxant properties. [] This makes them a subject of great interest for potential pharmaceutical and medicinal applications.
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